

(-)-Sophoridine in Oncology: A Comparative Guide to Preclinical and Clinical Evidence

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Compound of Interest

Compound Name: (-)-Sophoridine

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For Researchers, Scientists, and Drug Development Professionals

(-)-Sophoridine, a quinolizidine alkaloid extracted from the plant *Sophora alopecuroides*, has garnered significant interest as a potential anti-cancer agent. While extensive preclinical research has demonstrated its broad-spectrum anti-tumor activities, its clinical application has been more focused. In 2005, the China Food and Drug Administration (CFDA) approved sophoridine hydrochloride injection for the treatment of malignant trophoblastic tumors, particularly for patients intolerant to standard chemotherapy.^{[1][2][3][4]} This guide provides a comprehensive comparison of **(-)-sophoridine**'s performance in various cancer models, supported by experimental data, to inform ongoing research and drug development efforts.

Comparative Efficacy of (-)-Sophoridine Across Cancer Types

(-)-Sophoridine has demonstrated significant anti-proliferative, pro-apoptotic, and anti-metastatic effects across a range of cancer cell lines and in vivo models. The following table summarizes key quantitative data from preclinical studies, offering a comparative overview of its efficacy.

| Cancer Type | Cell Line(s) | Key Findings | IC50 Values | In Vivo Model | In Vivo Efficacy | Reference |
|----------------|--|---|--|--------------------------------|---|---|
| Gastric Cancer | SGC7901, AGS | Inhibited proliferation, migration, and invasion; induced G2/M cell cycle arrest and apoptosis. Enhanced cisplatin sensitivity. | 3.52 μ M (SGC7901), 3.91 μ M (AGS) | N/A | N/A | [1] [5] |
| MKN45 | Inhibited proliferation and promoted apoptosis, potentially via downregulation of HMGB3 protein. | Not specified | N/A | N/A | [6] | |
| Lung Cancer | A549, NCI-H460 | Suppressed proliferation and colony formation; inhibited invasion and | Not specified | Lewis lung carcinoma xenograft | 15 & 25 mg/kg doses significantly inhibited tumor growth. | [1] [7] [8] |

| | | | | | | |
|----------------------|-------------------|--|---|-------------------------------|---|--------|
| | | migration. Enhanced cisplatin sensitivity. | | | | |
| Colorectal Cancer | SW480 | Significantly inhibited cell growth and induced apoptosis. | Not specified | SW480 xenograft in nude mice | 15 & 25 mg/kg doses inhibited tumor growth. | [1][9] |
| Pancreatic Cancer | Miapaca-2, PANC-1 | Induced S phase cell cycle arrest and apoptosis. | Not specified | Pancreatic cancer xenograft | Significantly suppressed tumor growth. | [1] |
| Breast Cancer | MCF-7, MDA-MB-231 | Suppressed proliferation, migration, and invasion. | 87.96 μ M (MCF-7), 81.07 μ M (MDA-MB-231) | N/A | N/A | [10] |
| Liver Cancer | H22 | Moderate tumor suppression. | 1.01–3.65 μ M for derivatives | H22 liver tumor model in mice | Derivatives showed tumor suppression without apparent organ toxicity. | [4] |

Experimental Protocols

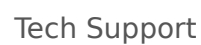
Detailed methodologies are crucial for the replication and extension of scientific findings. The following table outlines the experimental protocols from key studies on **(-)-sophoridine**.

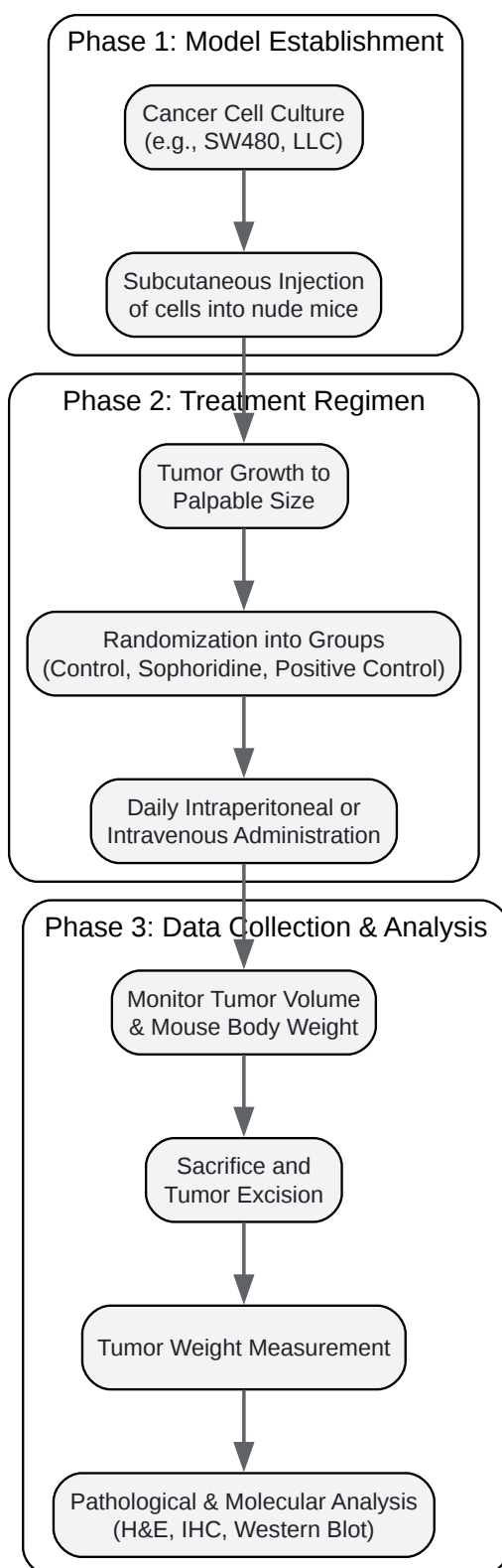
| Study Focus | Cell Lines/Animal Model | Methodology | Dosing/Concentration | Outcome Measures |
|--|---|--|--|---|
| Lung Cancer & Cisplatin Sensitivity | A549, H1299, H460 cells; BALB/c nude mice | Cell viability (MTT assay), colony formation, Transwell invasion/migration assays, Western blot, qPCR, in vivo ubiquitination assay, immunohistochemistry. | In vitro: various concentrations; In vivo: subcutaneous xenograft model. | Cell proliferation, colony numbers, cell invasion/migration, protein expression (p53, Hippo pathway), tumor growth. |
| Gastric Cancer & β -catenin | AGS, SGC7901 cells | CCK-8 assay, EDU assay, colony formation, immunofluorescence, Transwell assay, flow cytometry, Western blot, siRNA transfection. | Various concentrations to determine effects on proliferation, apoptosis, and cell cycle. | Cell viability, DNA synthesis, colony numbers, cell migration/invasion, apoptosis rates, cell cycle distribution, protein expression (ESRRG, β -catenin). |
| Non-Small Cell Lung Cancer & Macrophage Polarization | H460, Lewis lung cancer cells; C57BL/6 mice | Co-culture experiments, flow cytometry for cell surface markers, Western blot for signaling pathways, subcutaneous | 15 or 25 mg/kg in vivo. | Macrophage polarization (M1 markers), cancer cell apoptosis, colony formation, tumor growth, Ki-67 expression. |

| | | | | |
|-------------------------------|------------------------|--|--|--|
| | | xenograft tumor model. | | |
| Colorectal Cancer & Apoptosis | SW480 cells; nude mice | MTT assay, | High and low doses administered in vivo. | Cell proliferation, apoptosis rates, expression of caspase-3, -7, -9, PARP, tumor growth inhibition. |
| | | apoptosis assays (Annexin V), Western blot for caspase activation, subcutaneous xenograft model. | | |

Mechanistic Insights: Signaling Pathways

The anti-cancer effects of **(-)-sophoridine** are mediated through the modulation of numerous signaling pathways. Understanding these mechanisms is key to identifying potential combination therapies and predicting patient response.





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